molecular formula C9H10BrNO B6228542 3-bromo-5-cyclobutoxypyridine CAS No. 1289122-57-1

3-bromo-5-cyclobutoxypyridine

Cat. No.: B6228542
CAS No.: 1289122-57-1
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-cyclobutoxypyridine is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8H,1-3H2 . The molecular structure has been optimized using Density Functional Theory (DFT) and the results are consistent with X-ray diffraction results .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.09 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Safety and Hazards

3-bromo-5-cyclobutoxypyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-5-cyclobutoxypyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-cyclobutene-1-carboxylic acid", "sodium hydroxide", "2-bromopyridine", "potassium carbonate", "acetic anhydride", "phosphorus pentoxide", "acetonitrile", "triethylamine", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2-cyclobutene-1-carboxylic acid to cyclobutyl ketone", "React 2-cyclobutene-1-carboxylic acid with sodium hydroxide to form cyclobutene-1-carboxylate", "Heat cyclobutene-1-carboxylate to form cyclobutyl ketone", "Step 2: Conversion of 2-bromopyridine to 3-bromo-2-pyridinol", "React 2-bromopyridine with potassium carbonate and acetic anhydride to form 3-bromo-2-pyridinol", "Step 3: Conversion of cyclobutyl ketone to 3-cyclobutoxy-2-cyclobuten-1-one", "React cyclobutyl ketone with phosphorus pentoxide and acetonitrile to form 3-cyclobutoxy-2-cyclobuten-1-one", "Step 4: Conversion of 3-cyclobutoxy-2-cyclobuten-1-one to 3-bromo-5-cyclobutoxypyridine", "React 3-cyclobutoxy-2-cyclobuten-1-one with 3-bromo-2-pyridinol and triethylamine to form 3-bromo-5-cyclobutoxypyridine", "Oxidize the reaction mixture with hydrogen peroxide and water to obtain the final product" ] }

CAS No.

1289122-57-1

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.